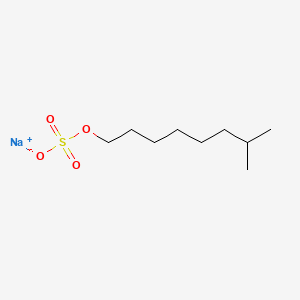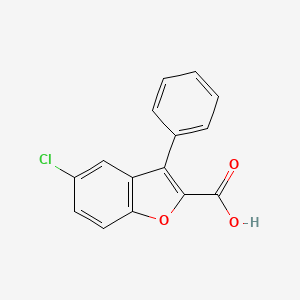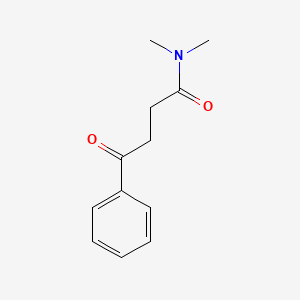
2-(Oxiran-2-yl)furan
Overview
Description
2-(Oxiran-2-yl)furan is an organic compound with the molecular formula C6H6O2. It is a heterocyclic compound featuring both an oxirane (epoxide) ring and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Oxiran-2-yl)furan can be synthesized through several methods. One common approach involves the reaction of furan with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. This reaction typically proceeds at room temperature and yields the desired epoxide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the epoxidation of furan derivatives using hydrogen peroxide in the presence of a catalyst can be employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
2-(Oxiran-2-yl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for biological systems.
Industry: It is used in the production of epoxy resins and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)furan involves the reactivity of its epoxide and furan rings. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can then participate in further chemical transformations.
Comparison with Similar Compounds
2-(Furan-2-yl)oxirane: Similar structure but with different reactivity due to the position of the oxirane ring.
2-(2-Oxiranyl)furan: Another isomer with distinct chemical properties.
2-Furyloxirane: A compound with a similar furan-epoxide structure but different substituents.
Uniqueness: 2-(Oxiran-2-yl)furan is unique due to its combination of an epoxide and a furan ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(oxiran-2-yl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPZDKCYRLRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415848 | |
| Record name | 2-(oxiran-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-17-7 | |
| Record name | 2-(oxiran-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)



![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)









